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molecular formula C19H13FN2 B8489855 3-(4-Fluorophenyl)-1-(4-pyridyl)-1H-indole

3-(4-Fluorophenyl)-1-(4-pyridyl)-1H-indole

Cat. No. B8489855
M. Wt: 288.3 g/mol
InChI Key: YPVDNTALWOSBIM-UHFFFAOYSA-N
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Patent
US05393761

Procedure details

3-(4-Fluorophenyl)-1H-indole 1a (39.3 g), 4-chloropyridine hydrochloride (55.8 g), K2CO3 (102.8 g), CuBr (15 g) and N-methylpyrrolidinone (1.2 l) were refluxed under stirring for 18 h. The reaction mixture was cooled, poured into water (1.0 l) and extracted with diethyl ether (2×1 l). The combined organic phases were washed with brine (3×1.5 l), dried (Na2SO4) and treated with activated carbon. Evaporation of the solvent gave the title compound which was crystallized from diethyl ether. Yield: 42.0 g, mp 115°-118° C.
Quantity
39.3 g
Type
reactant
Reaction Step One
Name
4-chloropyridine hydrochloride
Quantity
55.8 g
Type
reactant
Reaction Step One
Name
Quantity
102.8 g
Type
reactant
Reaction Step One
[Compound]
Name
CuBr
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[NH:10][CH:9]=2)=[CH:4][CH:3]=1.Cl.Cl[C:19]1[CH:24]=[CH:23][N:22]=[CH:21][CH:20]=1.C([O-])([O-])=O.[K+].[K+].CN1CCCC1=O>O>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[N:10]([C:19]3[CH:24]=[CH:23][N:22]=[CH:21][CH:20]=3)[CH:9]=2)=[CH:4][CH:3]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
39.3 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=CNC2=CC=CC=C12
Name
4-chloropyridine hydrochloride
Quantity
55.8 g
Type
reactant
Smiles
Cl.ClC1=CC=NC=C1
Name
Quantity
102.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
CuBr
Quantity
15 g
Type
reactant
Smiles
Name
Quantity
1.2 L
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×1 l)
WASH
Type
WASH
Details
The combined organic phases were washed with brine (3×1.5 l)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
ADDITION
Type
ADDITION
Details
treated with activated carbon
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=CN(C2=CC=CC=C12)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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